molecular formula C13H14F3N3 B15050454 benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B15050454
M. Wt: 269.27 g/mol
InChI Key: UVRMQLNQPZVIED-UHFFFAOYSA-N
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Description

Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative that has been functionalized with a trifluoroethyl group. One common method involves the use of a condensation reaction between benzylamine and 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine intermediate, which is then reduced to the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound may be used in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine
  • 2,2,2-Trifluoroethylamine

Uniqueness

Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both a benzyl group and a trifluoroethyl-substituted pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding interactions, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

1-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C13H14F3N3/c14-13(15,16)10-19-7-6-12(18-19)9-17-8-11-4-2-1-3-5-11/h1-7,17H,8-10H2

InChI Key

UVRMQLNQPZVIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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